[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 195715-98-1
VCID: VC0015514
InChI: InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C32H39NO20
Molecular Weight: 757.6 g/mol

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate

CAS No.: 195715-98-1

VCID: VC0015514

Molecular Formula: C32H39NO20

Molecular Weight: 757.6 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate - 195715-98-1

Description

The chemical name "[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate" does not appear in the provided search results. However, the search results do provide information on oxandrolone, which is a synthetic androstane steroid . Oxandrolone is an agonist of the androgen receptor, similar to androgens such as testosterone and DHT . It stimulates protein synthesis, increasing muscle growth, lean body mass, and bone mineral density .

Oxandrolone is known chemically as 2-oxa-17α-methyl-5α-dihydrotestosterone (2-oxa-17α-methyl-DHT) . Closely related anabolic-androgenic steroids (AASs) include mestanolone, oxymetholone, and stanozolol . Oxandrolone has a high oral bioavailability of 97% and is metabolized primarily by the kidneys . It was initially believed to be less hepatotoxic than other 17α-alkylated AASs, but this was later disproven .

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CAS No. 195715-98-1
Product Name [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Molecular Formula C32H39NO20
Molecular Weight 757.6 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(47-18(5)38)29(48-19(6)39)32(52-23)53-28-26(46-17(4)37)24(13-44-15(2)35)51-31(30(28)49-20(7)40)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1
Standard InChIKey FPUPORSBEXGRKK-MMXCIQNPSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms 4-Nitrophenyl 3-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside 2,4,6-Triacetate
PubChem Compound 10509316
Last Modified Apr 15 2024

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